4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide is a chemical compound with the molecular formula C19H13BrN2O4 and a molecular weight of 413.23 g/mol . This compound is known for its unique structure, which includes a bromine atom, a nitro group, and a phenoxy group attached to a benzamide core. It is often used in early discovery research due to its rare and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide typically involves multiple steps, including nitration, bromination, and amide formation. The process begins with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by bromination to add the bromine atom. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the intermediates involved .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The phenoxy group can be modified through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine (Br2) and iron (Fe) for bromination, and nitric acid (HNO3) with sulfuric acid (H2SO4) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the bromine atom .
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the modulation of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of the human ether-à-go-go-related gene (hERG) potassium channels by removing channel inactivation . This modulation affects the cardiac action potential and influences its duration, making it a valuable tool in cardiac research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Known for its inhibitory activity against fibroblast growth factor receptor-1 (FGFR1) and its potential use in treating non-small cell lung cancer.
N-(4-bromo-phenyl)-3,5-dinitro-benzamide: Another compound with a similar structure but different functional groups, used in various chemical applications.
Uniqueness
4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate hERG channels is particularly noteworthy, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C19H13BrN2O4 |
---|---|
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
4-bromo-N-(3-nitro-5-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H13BrN2O4/c20-14-8-6-13(7-9-14)19(23)21-15-10-16(22(24)25)12-18(11-15)26-17-4-2-1-3-5-17/h1-12H,(H,21,23) |
InChI-Schlüssel |
JQBHWGUFWNZFFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.